2-{4-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
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Overview
Description
2-{4-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a piperazine ring, and a chlorophenyl group. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolopyrimidine derivatives have been reported to have a wide range of biological and pharmacological activities .
Mode of Action
It’s known that pyrazolopyrimidine derivatives have diverse modes of action depending on their specific targets .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including those involved in oxidative stress and acetylcholine hydrolysis .
Result of Action
Similar compounds have been reported to have various effects, including antioxidant, antitumor, and acetylcholinesterase inhibitory activities .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Ring: The pyrazolo[1,5-a]pyrimidine core is then reacted with piperazine derivatives under suitable conditions to introduce the piperazine ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often involving chlorinated aromatic compounds and appropriate catalysts.
Final Functionalization: The ethanol group is introduced in the final step, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-{4-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also show a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2-{4-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c1-14-12-18(25-8-6-24(7-9-25)10-11-27)26-20(22-14)15(2)19(23-26)16-4-3-5-17(21)13-16/h3-5,12-13,27H,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUUFZUHJUGQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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